![molecular formula C21H20N2O2 B2460321 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde CAS No. 431909-24-9](/img/structure/B2460321.png)
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde
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Description
The compound “1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde” is a complex organic molecule that contains a 3,4-dihydroquinoline moiety and an indole moiety . These types of compounds are often found in various biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3,4-dihydroquinolin-1(2H)-yl group is a bicyclic structure with a nitrogen atom, and the indole group is a fused ring system containing a benzene ring and a pyrrole ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. The presence of the aldehyde group could make it reactive towards nucleophiles, and the nitrogen in the quinoline and indole moieties could potentially act as a base .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-dihydroquinoline derivatives, have been found to exhibit potent antiproliferative and antitumor activities against a variety of cancer cell lines .
Mode of Action
It’s worth noting that related compounds, such as 3,4-dihydroquinoline derivatives, have been found to inhibit p38 map kinase, leading to cytotoxic activities .
Biochemical Pathways
It’s known that the inhibition of p38 map kinase can affect a variety of cellular processes, including inflammation, cell cycle regulation, cell death, and tumor initiation .
Pharmacokinetics
The lipophilicity of similar compounds has been established using both reversed-phase thin layer chromatography and in silico calculations . Lipophilicity can significantly impact a drug’s absorption and distribution within the body.
Result of Action
Related compounds have shown weak cytotoxic activities against cancer cell lines and growth inhibitory activity against a panel of tested bacterial strains .
Future Directions
properties
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methylindole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15-18(14-24)17-9-3-5-11-20(17)23(15)13-21(25)22-12-6-8-16-7-2-4-10-19(16)22/h2-5,7,9-11,14H,6,8,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWNIDJLUHGSOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)N3CCCC4=CC=CC=C43)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde |
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